molecular formula C17H19FN4O B2400420 N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide CAS No. 1333856-10-2

N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2400420
CAS No.: 1333856-10-2
M. Wt: 314.364
InChI Key: BMAUUVAIEOJJSF-UHFFFAOYSA-N
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Description

“N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.

    Introduction of the fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the cyano group: This can be done using cyanation reactions, often involving reagents like sodium cyanide or potassium cyanide.

    Formation of the carboxamide group: This step typically involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

“N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:

    Oxidation: This might involve the conversion of the methyl group to a carboxylic acid.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, pyrazole derivatives are often studied for their potential as enzyme inhibitors, receptor modulators, and antimicrobial agents. This compound might exhibit similar activities.

Medicine

In medicinal chemistry, such compounds are explored for their potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

Industry

In industry, these compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of “N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Generally, pyrazole derivatives can interact with various enzymes and receptors, modulating their activity. This might involve binding to the active site of an enzyme or interacting with receptor proteins to alter signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-methyl-1H-pyrazole-4-carboxamide
  • N-(1-cyano-3-methylbutyl)-1-phenyl-5-methyl-1H-pyrazole-4-carboxamide
  • **N-(1-cyano-3-methylbutyl)-1-

Properties

IUPAC Name

N-(1-cyano-3-methylbutyl)-1-(4-fluorophenyl)-5-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O/c1-11(2)8-14(9-19)21-17(23)16-10-20-22(12(16)3)15-6-4-13(18)5-7-15/h4-7,10-11,14H,8H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMAUUVAIEOJJSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)F)C(=O)NC(CC(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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